molecular formula C26H28F2N4O B11573600 N-(Adamantan-1-YL)-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

N-(Adamantan-1-YL)-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B11573600
M. Wt: 450.5 g/mol
InChI Key: HGTQAWZNXPWONQ-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for these compounds often involve the use of acyclic reagents, which have been developed to efficiently produce high yields. These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Properties

Molecular Formula

C26H28F2N4O

Molecular Weight

450.5 g/mol

IUPAC Name

N-(1-adamantyl)-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H28F2N4O/c1-15-3-5-19(6-4-15)21-10-22(23(27)28)32-24(30-21)20(14-29-32)25(33)31(2)26-11-16-7-17(12-26)9-18(8-16)13-26/h3-6,10,14,16-18,23H,7-9,11-13H2,1-2H3

InChI Key

HGTQAWZNXPWONQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N(C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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